molecular formula C12H13ClO4 B3039229 Ethyl (2-acetyl-4-chlorophenoxy)acetate CAS No. 100119-57-1

Ethyl (2-acetyl-4-chlorophenoxy)acetate

Cat. No.: B3039229
CAS No.: 100119-57-1
M. Wt: 256.68 g/mol
InChI Key: YHIQOWTXYKJDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-acetyl-4-chlorophenoxy)acetate is an organic compound with the molecular formula C12H13ClO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a chlorophenoxy group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-acetyl-4-chlorophenoxy)acetate typically involves the esterification of 2-acetyl-4-chlorophenoxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to achieve high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-acetyl-4-chlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-acetyl-4-chlorophenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-acetyl-4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-acetyl-4-methylphenoxy)acetate
  • Ethyl (2-acetyl-4-bromophenoxy)acetate
  • Ethyl (2-acetyl-4-fluorophenoxy)acetate

Uniqueness

Ethyl (2-acetyl-4-chlorophenoxy)acetate is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct chemical and biological properties. This chlorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-(2-acetyl-4-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIQOWTXYKJDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-acetyl-4-chlorophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2-acetyl-4-chlorophenoxy)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (2-acetyl-4-chlorophenoxy)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl (2-acetyl-4-chlorophenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (2-acetyl-4-chlorophenoxy)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (2-acetyl-4-chlorophenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.